molecular formula C8H8BClN2O2 B592076 Quinoxalin-6-ylboronic acid hydrochloride CAS No. 852362-25-5

Quinoxalin-6-ylboronic acid hydrochloride

Cat. No.: B592076
CAS No.: 852362-25-5
M. Wt: 210.424
InChI Key: YOUKKXQGTXCLHT-UHFFFAOYSA-N
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Description

Quinoxalin-6-ylboronic acid hydrochloride is an organic compound with the chemical formula C8H8BClN2O2. It is a boronic acid derivative that is commonly used in organic synthesis, particularly in the construction of carbon-carbon and carbon-boron bonds . This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-6-ylboronic acid hydrochloride typically involves the reaction of quinoxaline with boronic acid under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where quinoxaline is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-6-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Mechanism of Action

The mechanism of action of quinoxalin-6-ylboronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is often mediated through the formation of reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Uniqueness: Quinoxalin-6-ylboronic acid hydrochloride is unique due to its quinoxaline core, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for constructing complex molecular architectures that may not be easily accessible using other boronic acids .

Properties

IUPAC Name

quinoxalin-6-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUKKXQGTXCLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NC=CN=C2C=C1)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662802
Record name Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852362-25-5
Record name Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The following compounds (Table 2) are prepared in a similar manner as described in Example 1 by reacting 6-bromo-4-chloro-3-nitro-quinoline (Example 1c) with 2-(4-amino-phenyl)-2-ethyl-butyronitrile (Example 12a), and with the appropriate boronic acid:
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